1,3-Benzothiazole-2-carbothiohydrazide
Description
Properties
CAS No. |
127627-23-0 |
|---|---|
Molecular Formula |
C8H7N3S2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
1,3-benzothiazole-2-carbothiohydrazide |
InChI |
InChI=1S/C8H7N3S2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) |
InChI Key |
NJYRKUFOLPJFAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
Synonyms |
2-Benzothiazolecarbothioicacid,hydrazide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiazole Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Functional Group Impact : The carbothiohydrazide group (-NH-NH-CS-) in the target compound enhances its ability to form intermolecular interactions (e.g., π-π stacking, hydrogen bonds) compared to benzothiazolone’s lactam structure (-C(O)-NH-), which primarily engages in dipole-dipole interactions .
- Biological Activity: Benzothiazolone derivatives exhibit antifungal and antibacterial properties due to their ability to inhibit microbial enzymes .
Physicochemical Properties
Crystallographic data from highlights the importance of intermolecular interactions in benzothiazole derivatives. For example:
- Torsion Angles : In N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, torsion angles between the benzothiazole and sulfonylhydrazide groups range from 150–170°, indicating near-planar conformations that stabilize π-π interactions .
- Geometric Parameters : π-π interactions in these compounds involve centroid-to-centroid distances of 3.6–3.8 Å, comparable to those in aromatic pharmaceuticals .
In contrast, benzothiazolone derivatives () exhibit shorter hydrogen-bonding distances (e.g., N-H···O=C: 2.8–3.0 Å), favoring stronger dipole interactions .
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